5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine
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Overview
Description
5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazole ring substituted with a 4-chlorophenyl group and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with ethylamine in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce ethylamine-substituted oxazoles.
Scientific Research Applications
5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
- 5-(4-Chlorophenyl)-1,2,4-triazole-3-amine
Uniqueness
5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
91076-73-2 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-ethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-2-13-11-7-10(15-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
XSYGZDVNYABLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC(=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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